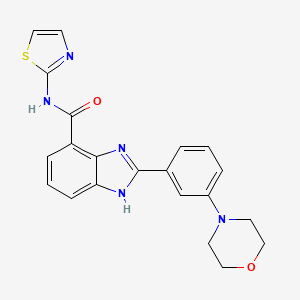
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide
Overview
Description
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and a morpholine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Thiazole Ring: This step might involve the reaction of the benzimidazole intermediate with a thiazole derivative, possibly through a nucleophilic substitution reaction.
Attachment of the Morpholine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, disrupting their normal function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-morpholin-4-ylphenyl)-1H-benzimidazole-4-carboxamide: Lacks the thiazole ring.
N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide: Lacks the morpholine group.
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole: Lacks the carboxamide group.
Uniqueness
The presence of both the thiazole ring and the morpholine group in 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide might confer unique biological activities or chemical properties, making it a compound of interest for further research.
Properties
CAS No. |
1203479-63-3 |
|---|---|
Molecular Formula |
C21H19N5O2S |
Molecular Weight |
405.48 |
IUPAC Name |
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2S/c27-20(25-21-22-7-12-29-21)16-5-2-6-17-18(16)24-19(23-17)14-3-1-4-15(13-14)26-8-10-28-11-9-26/h1-7,12-13H,8-11H2,(H,23,24)(H,22,25,27) |
InChI Key |
HVZCBEDNOBGKCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRTCX1002; SRTCX-1002; SRTCX 1002; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















